molecular formula C12H11N5O2 B3009032 3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide CAS No. 2034449-52-8

3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide

Cat. No. B3009032
CAS RN: 2034449-52-8
M. Wt: 257.253
InChI Key: DEPPMGFLOUCONC-UHFFFAOYSA-N
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Description

The compound "3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds that include pyrazole and pyrimidine moieties. These compounds are of interest due to their potential biological activities, which can range from antitumor to antibacterial properties. The papers provided discuss various derivatives of pyrazole and pyrimidine, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, as seen in the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which was achieved through intramolecular cyclization of a precursor in the presence of piperidine . Similarly, the synthesis of the title compound may involve strategic cyclization steps, possibly using similar conditions or reagents. Additionally, the synthesis of pyrazolopyrimidine derivatives, as mentioned in the papers, often requires the condensation of different moieties, which could be a relevant method for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds is typically elucidated using spectroscopic techniques such as NMR and mass spectrometry . For instance, the structure of a designer drug with a pyrazole skeleton was determined using NMR spectroscopy and mass spectrometric techniques, with the aid of shift prediction programs for (13)C NMR values . This approach could be applied to determine the molecular structure of "this compound" as well.

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyrimidine derivatives can involve cycloaddition reactions, as seen with the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . The compound may also undergo similar reactions, which could be useful for further functionalization or for the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrimidine derivatives can be influenced by their substituents. For example, the presence of fluorine atoms in the structure can significantly affect the compound's lipophilicity and potentially its biological activity, as seen with the synthesis and biological evaluation of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . The physical properties such as solubility, melting point, and stability of "this compound" would need to be determined experimentally, potentially using methods described in the provided papers.

Scientific Research Applications

Anticancer and Anti-Inflammatory Activities

Compounds with structural similarities to "3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide" have shown significant potential in anticancer and anti-inflammatory applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds indicates their potential as therapeutic agents (Rahmouni et al., 2016). Moreover, compounds derived from the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition have been explored, highlighting the versatility of these compounds in generating biologically active molecules (Rahmouni et al., 2014).

Heterocyclic Compound Synthesis

The research has also focused on the synthesis of diverse heterocyclic compounds using pyrazolo[1,5-a]pyrimidine as a core structure. These efforts aim to expand the chemical space of biologically active molecules, potentially leading to new therapeutic agents. For example, the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential demonstrates the utility of these compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Molecular Docking and DFT Studies

Additionally, molecular docking and density functional theory (DFT) studies on novel pyrimidiopyrazole derivatives have provided insights into their potential antitumor activity and the molecular basis of their interactions with biological targets. These computational studies are crucial for understanding the mechanism of action of these compounds and for guiding the design of more potent and selective therapeutic agents (Fahim et al., 2019).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . They can interfere with the normal metabolic pathways of purine, leading to disruption of cellular processes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to interfere with purine biochemical reactions . This could potentially affect a wide range of cellular processes, as purines are essential components of DNA, RNA, and ATP.

Result of Action

Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt cellular processes and have cytotoxic effects.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science and medicinal chemistry due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-7-11(8(2)19-16-7)12(18)15-9-5-13-10-3-4-14-17(10)6-9/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPPMGFLOUCONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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